![molecular formula C7H4ClNS B1354074 7-Chlorothieno[3,2-b]pyridine CAS No. 69627-03-8](/img/structure/B1354074.png)

7-Chlorothieno[3,2-b]pyridine

Overview

Description

7-Chlorothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is a white to almost white powder to crystal .

Synthesis Analysis

The synthesis of this compound involves a mixture of thieno[3,2-b]pyridin-7-ol and phosphorus oxychloride . The mixture is stirred at 1050C for 2 hours. The reaction mixture is then added to ice water and basified with 8N aqueous sodium hydroxide solution .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H . The InChI key is GYQUXKQLCNFKQT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 34-36 degrees Celsius and a flash point of 110 degrees Celsius .Scientific Research Applications

Targeted Synthesis for Chemical Reactions

7-Chlorothieno[3,2-b]pyridine serves as a fundamental compound in the synthesis of various chlorothieno[2,3-b]pyridine derivatives. Through reactions with N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent under classical conditions, formylated chlorothieno derivatives can be produced. This process highlights the compound's role in creating formylated derivatives, which were not accessible without N-protection of the starting materials or by direct reaction with the reagent under any conditions. Altering reaction conditions can also yield unformylated derivatives, demonstrating the versatility of this compound in synthetic chemistry (Abdelwahab, Hanna, & Kirsch, 2017).

Antimicrobial Activity

Another significant application of derivatives of this compound is their role in the development of new antimicrobial agents. Hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety have been synthesized and evaluated for their antibacterial properties. These compounds showed potential antibacterial activity towards both Gram-positive and Gram-negative bacterial strains, highlighting the therapeutic potential of this compound derivatives in combating microbial infections (Rao, V. Rao, & Prasad, 2019).

Anti-tumor Activity

The application of this compound extends into oncology, where its derivatives have been explored for their anti-tumor properties. Novel derivatives prepared using PEG400 in a one-pot synthesis procedure demonstrated preliminary anti-tumor activity on human tumor cell lines. This research not only showcases the compound's potential in developing anti-cancer drugs but also introduces an environmentally friendly solvent in the synthesis process, emphasizing the importance of green chemistry in pharmaceutical research (Rodrigues et al., 2020).

Photophysical Properties

Derivatives of this compound have been studied for their photophysical properties, particularly in the context of fluorescence. The effect of substituents on the absorption and fluorescence characteristics of thieno[3,2-c]pyridine derivatives reveals insights into the design of new fluorescent materials. This research indicates the potential of these derivatives in applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and other photonic devices (Chavan, Toche, & Chavan, 2017).

Safety and Hazards

7-Chlorothieno[3,2-b]pyridine is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Mechanism of Action

Target of Action

7-Chlorothieno[3,2-b]pyridine is a pyridine derivative and a pharmaceutical intermediate compound

Mode of Action

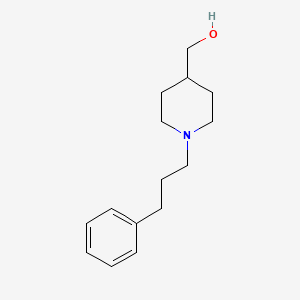

It is known that it can be used in the preparation of piperidines and deuterated thiophene pyridine compounds .

Biochemical Pathways

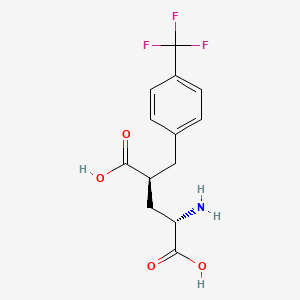

It is known that it can be used in the synthesis of compounds with anticancer activity , suggesting it may influence pathways related to cell proliferation and apoptosis.

Result of Action

It is known that it can be used in the synthesis of compounds with anticancer activity , suggesting it may have effects on cell proliferation and apoptosis.

Action Environment

It is known that it is a white to yellow to orange powder to lumpy intermediate composition , suggesting that its physical form may influence its stability and action.

Biochemical Analysis

Biochemical Properties

7-Chlorothieno[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the synthesis of compounds with anticancer activity . It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolic processing. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound’s ability to modulate enzyme activity can lead to changes in metabolic pathways and influence the synthesis of other bioactive molecules .

Cellular Effects

In various cell types, this compound has been observed to influence cell function significantly. It affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression and cellular metabolism, ultimately affecting cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves specific interactions with amino acid residues within the enzyme’s active site, leading to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, although these effects can diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is essential for these enzymatic reactions. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolic homeostasis .

properties

IUPAC Name |

7-chlorothieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQUXKQLCNFKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CSC2=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460810 | |

| Record name | 7-Chlorothieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69627-03-8 | |

| Record name | 7-Chlorothieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chlorothieno[3,2-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 7-Chlorothieno[3,2-b]pyridine synthesized according to the provided research?

A1: The research paper describes the synthesis of this compound as a precursor to a novel compound. It is derived from thieno[3,2-b]pyridine 4-oxide, though the specific reaction conditions for this step are not detailed in the abstract [].

Q2: What is a key reaction demonstrating the reactivity of this compound in this research?

A2: The research highlights the nucleophilic displacement reaction of the chlorine atom in this compound with the anion of ethyl cyanoacetate []. This reaction leads to the formation of 7-(1-cyano-1-ethoxycarbonyl)methylene-4,7-dihydrothieno[3,2-b]pyridine in high yield (82%), demonstrating the potential of this compound as a building block for more complex structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)